molecular formula C18H16BrN3O2S B2587507 N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide CAS No. 476463-41-9

N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide

Cat. No.: B2587507
CAS No.: 476463-41-9
M. Wt: 418.31
InChI Key: BXPRKZFVHMKGTL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity with other substances and any catalysts that may affect these reactions .


Physical and Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, optical activity, and stability under various conditions .

Scientific Research Applications

  • Photodynamic Therapy and Cancer Treatment The derivative compounds of 1,3,4-thiadiazole, such as zinc(II) phthalocyanine substituted with benzenesulfonamide groups, exhibit significant properties for photodynamic therapy applications. The high singlet oxygen quantum yield and appropriate photodegradation quantum yield of these compounds make them valuable as Type II photosensitizers, potentially applicable in treating cancer via photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

  • Antimicrobial and Antifungal Activities A variety of 1,3,4-thiadiazole derivatives, including those linked to imidazo[2,1-b]thiazole moieties, have demonstrated promising antimicrobial and antifungal activities. These compounds, through their structural composition, can potentially be effective against bacterial and fungal pathogens, indicating a broad spectrum of use in antimicrobial therapies (Güzeldemirci & Küçükbasmacı, 2010). Additionally, certain 1,3,4-thiadiazole compounds have shown antimicrobial efficacy against Staphylococcus aureus, S. epidermidis, and Bacillus subtilis, suggesting their potential as antibacterial agents (Tehranchian, Akbarzadeh, Fazeli, Jamalifar, & Shafiee, 2005).

  • Antitumor and Anticancer Activities Several derivatives of 1,3,4-thiadiazole have been synthesized and shown to inhibit the growth of a wide range of cancer cell lines, including leukemia, non-small lung cancer, and renal cancer. These findings indicate the potential of these compounds in developing new anticancer agents (Bhole & Bhusari, 2011). Additionally, Schiff bases derived from 1,3,4-thiadiazole compounds have shown high DNA protective ability against oxidative damage and exhibited cytotoxicity on specific cancer cell lines, further highlighting their potential in cancer treatment (Gür et al., 2020).

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes understanding the precautions that need to be taken while handling and storing the compound .

Properties

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O2S/c1-11(2)24-15-9-5-12(6-10-15)16(23)20-18-22-21-17(25-18)13-3-7-14(19)8-4-13/h3-11H,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPRKZFVHMKGTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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